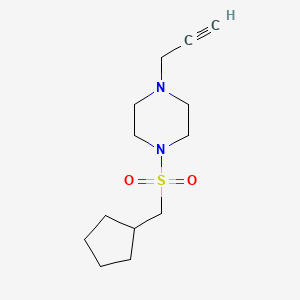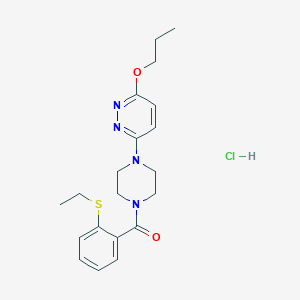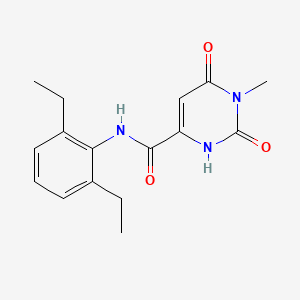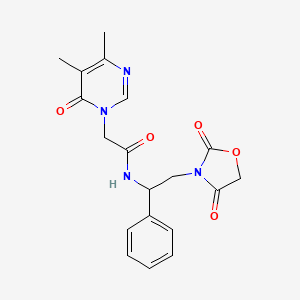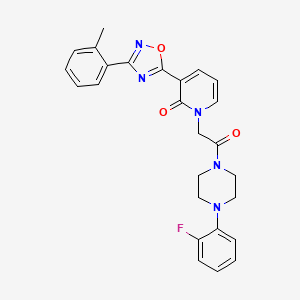
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is complex, featuring a tetrahydroisoquinoline core with a tosyl group at the 2-position and a naphthamide group at the 7-position .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its unique structure suggests that it could participate in a variety of chemical reactions, particularly those involving the tetrahydroisoquinoline core .Wissenschaftliche Forschungsanwendungen
Dimeric Naphthylisoquinoline Alkaloids
- Structural and Pharmacological Properties : Dimeric naphthylisoquinoline (NIQ) alkaloids, emerging from African and Asian lianas, show significant antiviral, antiprotozoal, and antitumor activities, differing notably from their monomers in biological effects (Lombe, Feineis, & Bringmann, 2019).
Isoquinolinesulfonamides as Protein Kinase Inhibitors
- Enzyme Interaction : Isoquinolinesulfonamides, when the naphthalene ring is replaced by isoquinoline, retain the ability to inhibit protein kinases, with some derivatives showing selective inhibition toward specific protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Analytical Techniques for Alkaloid Characterization
- Advanced Analytical Methods : High-Performance Liquid Chromatography (HPLC) combined with NMR techniques, including 2D TOCSY and ROESY, can be used for direct characterization and structure elucidation of naphthylisoquinoline alkaloids in crude plant extracts (Bringmann, Günther, Schlauer, & Rückert, 1998).
Pharmacological Potential of Naphthylisoquinoline Alkaloids
- Biological Activities and Targets : This class of compounds exhibits a variety of biological activities and has potential as drug leads, particularly due to their chemotaxonomic relevance and diverse molecular targets of action (Ibrahim & Mohamed, 2015).
Synthesis of Stereoisomeric Alkaloids
- Synthesis Techniques : The stereoselective synthesis of atropisomeric korupensamines, involving biaryl coupling and axial isomerization, highlights methods for synthesizing structurally related naphthyl tetrahydroisoquinoline alkaloids (Watanabe, Tanaka, Shoda, Sakamoto, Kamikawa, & Uemura, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-19-6-12-26(13-7-19)33(31,32)29-15-14-21-10-11-25(17-24(21)18-29)28-27(30)23-9-8-20-4-2-3-5-22(20)16-23/h2-13,16-17H,14-15,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOPXGZRNWOYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


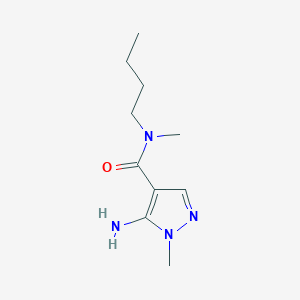
![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)
